4-Amino-5-isobutoxydihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, 4-aminodihydro-5-(2-methylpropoxy)- is a heterocyclic organic compound that features a furanone ring with an amino group and a 2-methylpropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-furanone, 4-aminodihydro-5-(2-methylpropoxy)- typically involves the following steps:
Formation of the Furanone Ring: The furanone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.
Attachment of the 2-Methylpropoxy Group: The 2-methylpropoxy group can be attached through etherification reactions using appropriate alkyl halides and alcohols.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 4-aminodihydro-5-(2-methylpropoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides, amines, and alcohols are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2(3H)-Furanone, 4-aminodihydro-5-(2-methylpropoxy)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2(3H)-furanone, 4-aminodihydro-5-(2-methylpropoxy)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Furanone, 4-hydroxy-5-(2-methylpropoxy)-: Similar structure but with a hydroxyl group instead of an amino group.
2(3H)-Furanone, 4-aminodihydro-5-(2-ethylpropoxy)-: Similar structure but with an ethyl group instead of a methyl group in the propoxy substituent.
Uniqueness
2(3H)-Furanone, 4-aminodihydro-5-(2-methylpropoxy)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-amino-5-(2-methylpropoxy)oxolan-2-one |
InChI |
InChI=1S/C8H15NO3/c1-5(2)4-11-8-6(9)3-7(10)12-8/h5-6,8H,3-4,9H2,1-2H3 |
InChI Key |
HLQLLIAXYUITKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1C(CC(=O)O1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.